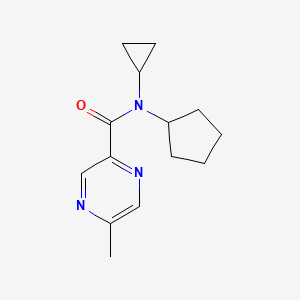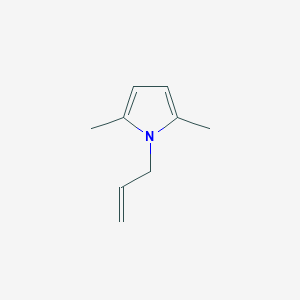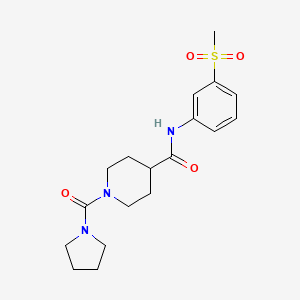
N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide, also known as EDP-420, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide works by inhibiting the activity of IDO1, an enzyme that plays a key role in immune regulation. IDO1 is expressed in various cells, including tumor cells, immune cells, and stromal cells. It catalyzes the conversion of tryptophan to kynurenine, which leads to immune suppression and tumor growth. By inhibiting IDO1, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide can increase the levels of tryptophan and decrease the levels of kynurenine, which can enhance immune cell activity and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has been shown to have several biochemical and physiological effects. In cancer research, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has been shown to increase the production of interferon-gamma and reduce the production of interleukin-6, which can enhance the effectiveness of immunotherapy. Additionally, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which can reduce inflammation. In autoimmune disorders, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide can reduce immune cell activation and inhibit the production of autoantibodies.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide is its specificity for IDO1, which can reduce off-target effects. Additionally, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has shown promise in enhancing the effectiveness of immunotherapy in cancer treatment. However, one limitation of N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide is its low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide.
Future Directions
There are several future directions for N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide research. One area of interest is the development of more potent and selective IDO1 inhibitors. Additionally, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide could be used in combination with other immunotherapies to enhance their effectiveness. Furthermore, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide could be investigated for its potential therapeutic applications in other diseases, such as infectious diseases and neurodegenerative disorders. Finally, more research is needed to determine the optimal dosage and administration route for N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide in vivo.
Synthesis Methods
The synthesis of N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide involves a multistep process that starts with the reaction of 1-ethyl-4-nitropyrazole with 3,3-dimethyl-2-butanone in the presence of a base. The resulting intermediate is then reacted with 5-amino-1H-indole-2-sulfonic acid to form the final product. This method has been optimized to yield high purity and high yields of N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide.
Scientific Research Applications
N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has been shown to inhibit the growth of tumor cells by targeting a specific enzyme called IDO1. Inhibition of IDO1 leads to increased T cell activity and a reduction in immune suppression, which can enhance the effectiveness of immunotherapy in cancer treatment. N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has also been investigated for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Additionally, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has shown promise in treating autoimmune disorders such as multiple sclerosis and lupus by reducing immune cell activation.
properties
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-4-19-9-10(8-16-19)18-23(21,22)11-5-6-13-12(7-11)15(2,3)14(20)17-13/h5-9,18H,4H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIOBQOKVFXRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)


![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)


![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)
![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)

![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)

